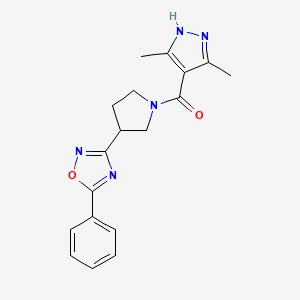![molecular formula C20H17N3O3 B2973791 3-(Tert-butyl)-1-(4-nitrophenyl)indeno[2,3-d]pyrazol-4-one CAS No. 1020251-86-8](/img/structure/B2973791.png)
3-(Tert-butyl)-1-(4-nitrophenyl)indeno[2,3-d]pyrazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tert-butyl)-1-(4-nitrophenyl)indeno[2,3-d]pyrazol-4-one, also known as TB-NPIP, is an organic compound that has been studied for its potential medicinal and therapeutic applications. TB-NPIP is an indeno[2,3-d]pyrazol-4-one derivative, and has been found to possess various biochemical and physiological properties. In
Aplicaciones Científicas De Investigación
Molecular Structure and Hydrogen Bonding
The structural characterization of pyrazole derivatives has been a significant area of research. For example, studies have found that these compounds form hydrogen-bonded dimers and chains through C-H...O interactions, showcasing the importance of molecular geometry in understanding their chemical behavior (J. Portilla et al., 2011). Another study on Schiff base derivatives, synthesized from tert-butyl and phenyl pyrazoles, highlights the importance of vibrational frequencies and chemical shifts in understanding the molecular structure through spectroscopic methods (F. Cuenú et al., 2018).
Supramolecular Structures
The investigation of supramolecular structures through hydrogen bonding and π-π stacking interactions is crucial for understanding the self-assembly and molecular packing of pyrazole derivatives. For instance, the formation of supramolecular structures in zero, one, and two dimensions has been reported, demonstrating the diversity of molecular arrangements based on the substituents and conditions (Juan C Castillo et al., 2009).
Reactivity and Synthesis
Research has also focused on the synthesis and reactivity of pyrazole derivatives. For instance, the synthesis of new Schiff base derivatives and their structural characterization provides insights into their potential applications and reactivity (F. Cuenú et al., 2018). Additionally, the fixation of carbon dioxide and related small molecules by a bifunctional frustrated pyrazolylborane Lewis pair highlights the potential environmental applications of these compounds (Eileen Theuergarten et al., 2012).
Propiedades
IUPAC Name |
3-tert-butyl-1-(4-nitrophenyl)indeno[1,2-c]pyrazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-20(2,3)19-16-17(14-6-4-5-7-15(14)18(16)24)22(21-19)12-8-10-13(11-9-12)23(25)26/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTCPQLJVCBFLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C2=C1C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butyl)-1-(4-nitrophenyl)indeno[2,3-d]pyrazol-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2973710.png)


![7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2973714.png)
![1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2973717.png)

![N-(3,5-dimethylphenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2973720.png)
![2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylacetamide](/img/structure/B2973721.png)

![Methyl 4-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)methyl)piperidine-1-carboxylate](/img/structure/B2973723.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2973726.png)

![2-(butylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2973730.png)